molecular formula C17H19N5O2S B5651991 N-{3-methyl-1-[3-(6-methyl-3-pyridazinyl)-1,2,4-oxadiazol-5-yl]butyl}-2-thiophenecarboxamide

N-{3-methyl-1-[3-(6-methyl-3-pyridazinyl)-1,2,4-oxadiazol-5-yl]butyl}-2-thiophenecarboxamide

Cat. No. B5651991
M. Wt: 357.4 g/mol
InChI Key: WADMVHYNEWBAKY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyridazinone-substituted 1,3,4-oxadiazoles involves the reaction of specific hydrazides with carbon disulfide in the presence of potassium hydroxide, followed by methylation in alkaline medium and further reactions to produce various derivatives. These synthesis pathways provide insights into how such compounds can be constructed and modified to achieve desired functional groups and structural characteristics relevant to our compound of interest (El-Mariah, Hosny, & Deeb, 2006).

Molecular Structure Analysis

The structural analysis of similar compounds, such as pyridazinone-substituted oxadiazoles and thiadiazoles, is supported by 3D-QSAR studies which reveal how the steric and electrostatic properties influence their biological activity. This technique provides valuable information on the molecular structure and how it relates to function, which can be applied to understand the structural basis of our compound's activity (Zou, Lai, Jin, & Zhang, 2002).

Chemical Reactions and Properties

The reactivity of related structures has been explored through various chemical reactions, including the formation of 1,2,4-oxadiazole derivatives from the reaction of N-alkyl or aryl pyridine carboxamide oximes with thiophosgene and subsequent rearrangement processes. These reactions highlight the versatility and reactivity of the oxadiazole ring, suggesting similar reactivity patterns could be expected for our target compound (Dürüst, Ağirbaş, & Sümengen, 1991).

Physical Properties Analysis

The physical properties of closely related compounds, such as solubility, melting points, and crystalline structure, can be inferred from detailed synthetic and characterization studies. These studies often include spectral analysis (NMR, IR, UV-Vis), which provides a comprehensive understanding of the physical characteristics of these compounds (Kumara, Kumar, Kumar, & Lokanath, 2018).

Chemical Properties Analysis

The chemical properties, including reactivity with various chemical agents and potential for undergoing specific chemical transformations, can be drawn from the synthesis and reaction mechanisms of related compounds. For instance, the formation of oxadiazoles and thiadiazoles from pyridine derivatives underlines the chemical versatility and potential for functionalization, which is relevant to our compound's chemical properties analysis (Nowak, Cannon, & Robins, 2006).

properties

IUPAC Name

N-[3-methyl-1-[3-(6-methylpyridazin-3-yl)-1,2,4-oxadiazol-5-yl]butyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c1-10(2)9-13(18-16(23)14-5-4-8-25-14)17-19-15(22-24-17)12-7-6-11(3)20-21-12/h4-8,10,13H,9H2,1-3H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADMVHYNEWBAKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)C2=NOC(=N2)C(CC(C)C)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-methyl-1-[3-(6-methyl-3-pyridazinyl)-1,2,4-oxadiazol-5-yl]butyl}-2-thiophenecarboxamide

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